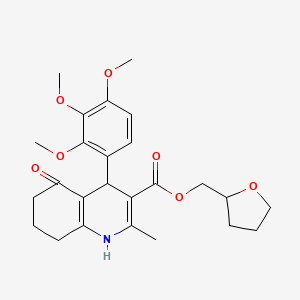![molecular formula C26H36N2O6S3 B5191040 1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}bis(4-methylpiperidine)](/img/structure/B5191040.png)
1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}bis(4-methylpiperidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-{Sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}bis(4-methylpiperidine), commonly known as SMSP, is a sulfonamide compound that has been extensively studied for its potential applications in the field of medicinal chemistry. SMSP is a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Wirkmechanismus
CA IX is an enzyme that is involved in the regulation of pH in cancer cells. Inhibition of CA IX leads to a decrease in pH, which can inhibit tumor growth and metastasis. SMSP inhibits CA IX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons.
Biochemical and physiological effects:
SMSP has been shown to have potent antitumor activity in vitro and in vivo. In addition to its inhibition of CA IX, SMSP has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. SMSP has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of SMSP is its high potency and selectivity for CA IX, which makes it a promising candidate for cancer therapy. However, one limitation of SMSP is its low solubility in water, which can make it difficult to administer in vivo. In addition, the high cost of SMSP may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of SMSP. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the product. Another direction is the optimization of the pharmacokinetics and pharmacodynamics of SMSP to improve its efficacy and reduce its toxicity. Finally, the potential use of SMSP in combination with other anticancer agents should be explored to determine its synergistic effects.
Synthesemethoden
The synthesis of SMSP involves the reaction of 4-methylpiperidine with 6-methyl-3,1-phenylenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sulfuryl chloride to form the final product, SMSP. The overall yield of SMSP is around 50%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
SMSP has been extensively studied for its potential applications in the field of cancer therapy. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. SMSP has been found to be a highly potent and selective inhibitor of CA IX, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-methyl-1-[2-methyl-5-[4-methyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonylphenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O6S3/c1-19-9-13-27(14-10-19)36(31,32)25-17-23(7-5-21(25)3)35(29,30)24-8-6-22(4)26(18-24)37(33,34)28-15-11-20(2)12-16-28/h5-8,17-20H,9-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCSZGFXWLDYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCC(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(methylthio)benzyl]piperidine](/img/structure/B5190966.png)

![2-(2,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5190983.png)

![3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5190988.png)
![3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5190992.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190999.png)
![ethyl 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5191002.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B5191005.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5191009.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5191031.png)
![N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5191039.png)